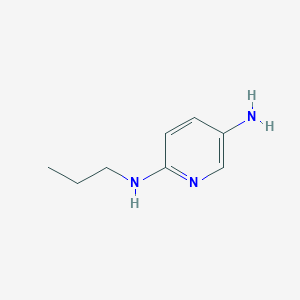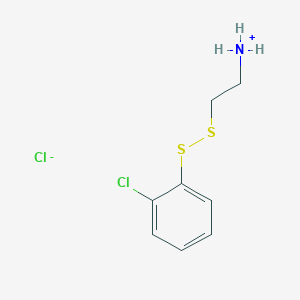
4(3H)-Quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a quinazolinone core substituted with a 2-methylphenyl group and additional amino and methyl groups. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The final product is typically purified through recrystallization or chromatography techniques to obtain the dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituent groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives with different substituents, such as:
- 4(3H)-Quinazolinone, 3-(((((4-methoxyphenyl)amino)methyl)amino)methyl)-
- 4(3H)-Quinazolinone, 3-(((((phenylamino)methyl)amino)methyl)-
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 3-(((((2-methylphenyl)amino)methyl)amino)methyl)-, dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group and the dihydrochloride form enhances its solubility, stability, and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
75159-28-3 |
|---|---|
Molecular Formula |
C17H20Cl2N4O |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
3-[[(2-methylanilino)methylamino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C17H18N4O.2ClH/c1-13-6-2-4-8-15(13)19-10-18-11-21-12-20-16-9-5-3-7-14(16)17(21)22;;/h2-9,12,18-19H,10-11H2,1H3;2*1H |
InChI Key |
UQUYNOWRRWJVDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCNCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


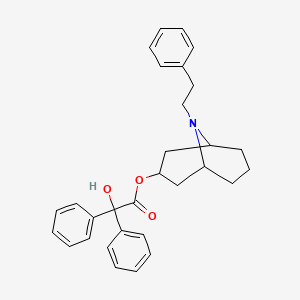
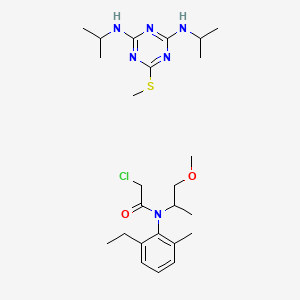
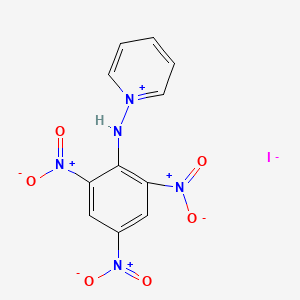
![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
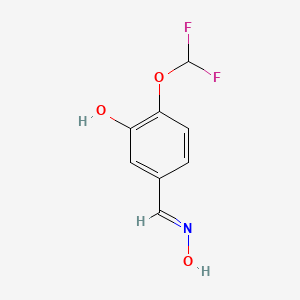
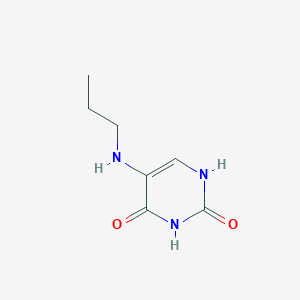
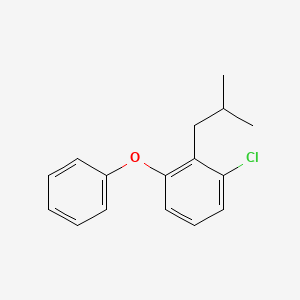

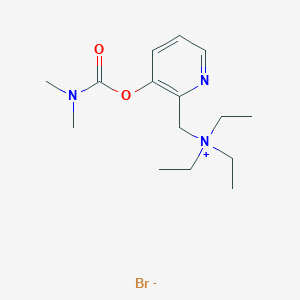
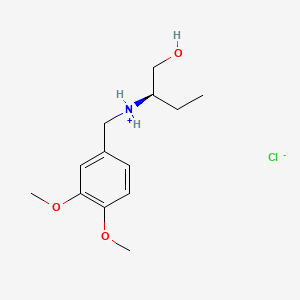
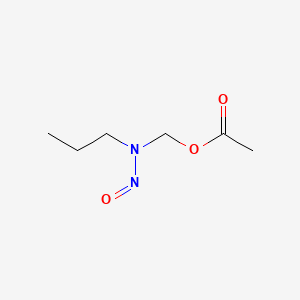
![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)
